molecular formula C21H23NO6S B7495932 [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate

[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate

Cat. No.: B7495932
M. Wt: 417.5 g/mol
InChI Key: OPTMKAQTPZPFJJ-UHFFFAOYSA-N
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Description

[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate is a complex organic compound that belongs to the class of phenol ethers. These compounds are characterized by an ether group substituted with a benzene ring.

Preparation Methods

The synthesis of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate typically involves several steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction is favored due to its mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation .

Properties

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S/c1-15-6-7-16(2)19(12-15)20(23)14-28-21(24)17-4-3-5-18(13-17)29(25,26)22-8-10-27-11-9-22/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTMKAQTPZPFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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